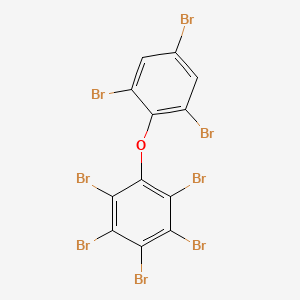
2,2',3,4,4',5,6,6'-OctaBDE-203
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is C12H2Br8O . The IUPAC name is 1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene . The canonical SMILES representation is C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is 801.4 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has two rotatable bonds .Applications De Recherche Scientifique
Science de l'environnement : Destin et transport
Le BDE-203 fait l'objet de nombreuses études en sciences de l'environnement afin de comprendre son destin et ses mécanismes de transport dans les écosystèmes. En raison de sa forte teneur en brome, le BDE-203 est persistant dans l'environnement et peut s'accumuler dans la faune et les humains. La recherche se concentre sur son potentiel de transport à longue distance, ses voies de dégradation et sa présence dans diverses matrices environnementales telles que le sol, l'eau et l'air .
Médecine : Impacts potentiels sur la santé
Dans le domaine médical, le BDE-203 est scruté pour ses impacts potentiels sur la santé. En tant qu'éther diphénylique polybromé, il est associé à une perturbation endocrinienne et à des problèmes de développement neurologique. Les études portent souvent sur les effets du composé sur la régulation des hormones thyroïdiennes et ses liens potentiels avec des troubles comme l'hypothyroïdie .
Science des matériaux : Ignifugeant
La principale application du BDE-203 dans la science des matériaux est celle d'ignifugeant. Il est ajouté à une variété de produits de consommation, notamment les appareils électroniques et les textiles, pour empêcher la propagation du feu. La recherche dans ce domaine explore l'efficacité du BDE-203 dans différents matériaux, sa stabilité thermique et le développement d'alternatives plus sûres .
Chimie analytique : Détection et quantification
Les chimistes analytiques se concentrent sur le développement de méthodes sensibles et précises pour la détection et la quantification du BDE-203 dans les échantillons environnementaux et biologiques. Cela comprend les avancées en matière de techniques de chromatographie et de spectrométrie de masse, qui sont cruciales pour surveiller sa présence et comprendre ses schémas de distribution .
Toxicologie : Effets écotoxicologiques
Les études toxicologiques sur le BDE-203 visent à déterminer ses effets écotoxicologiques. Les chercheurs évaluent la toxicité du composé pour divers organismes, y compris la vie aquatique et les oiseaux, et son potentiel de toxicité pour la reproduction et le développement. L'objectif est d'informer les évaluations des risques et les décisions réglementaires concernant son utilisation et son élimination .
Biochimie : Interaction avec les systèmes biologiques
En biochimie, le BDE-203 est examiné pour son interaction avec les systèmes biologiques. Cela comprend ses voies métaboliques dans les organismes, sa capacité à se lier aux protéines et à l'ADN, et son potentiel à induire un stress oxydatif. Comprendre ces interactions est essentiel pour évaluer les effets biologiques du composé et les risques potentiels pour la santé .
Mécanisme D'action
Target of Action
2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether, also known as octaBDE, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The primary targets of this compound are materials that are prone to catching fire, such as the housings of electrical and electronic equipment . It is used mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate, and polyamides .
Mode of Action
The mode of action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether involves its incorporation into materials to make them resistant to fire . It is used in conjunction with antimony trioxide as a flame retardant . The compound works by releasing bromine atoms when the material is exposed to high temperatures . These bromine atoms can then interfere with the combustion process, thereby reducing the flammability of the material .
Biochemical Pathways
It is known that pbdes, the group of compounds to which it belongs, can accumulate in the environment and in living organisms, leading to potential health effects .
Pharmacokinetics
It is known that the compound has low solubility in water , which could affect its distribution and elimination in the environment and in organisms.
Result of Action
The primary result of the action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is the reduction of flammability in materials . This can help prevent the spread of fires and reduce damage caused by fires . The compound can also accumulate in the environment and in organisms, potentially leading to health effects .
Action Environment
The action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the release of bromine atoms, which is crucial for its flame-retardant action, occurs when the material is exposed to high temperatures . Furthermore, the compound’s effectiveness can be enhanced when used in conjunction with other flame retardants such as antimony trioxide .
Analyse Biochimique
Biochemical Properties
2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function .
Cellular Effects
The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether affects cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. This inhibition can lead to the accumulation of toxic substances within cells. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less brominated diphenyl ethers. Long-term exposure to 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxicity. Adverse effects observed at high doses include liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been noted, indicating that there is a dose below which no adverse effects are observed .
Metabolic Pathways
2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in lipid-rich tissues due to its hydrophobic nature. The compound’s localization and accumulation can affect its activity and potential toxicity .
Subcellular Localization
The subcellular localization of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria. This localization can impact its function and interactions with other biomolecules .
Propriétés
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABCBOJTHQTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196255 | |
| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446255-54-5 | |
| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6,6'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HBL1573 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



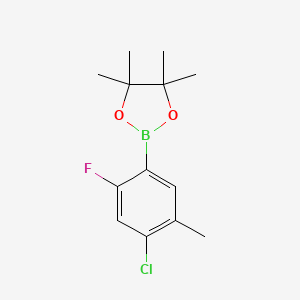


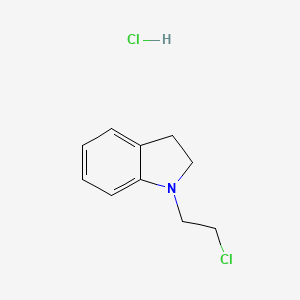

![2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1493815.png)
![1-[1-(3-Pyrrolidinyl)ethyl]pyrrolidine dihydrochloride](/img/structure/B1493816.png)
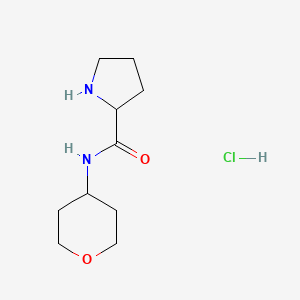
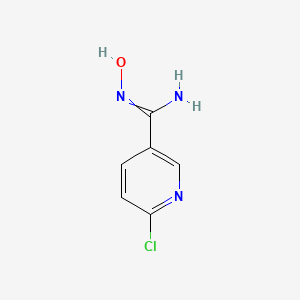

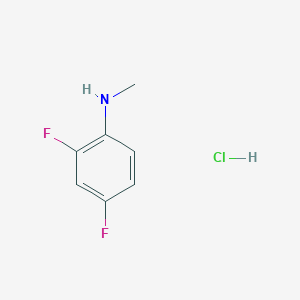
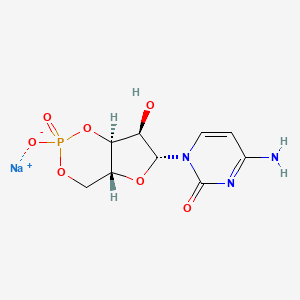
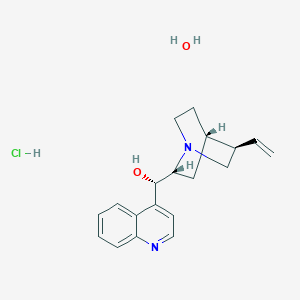
![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)